3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid
Overview
Description
“3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid” is a chemical compound. It contains a methoxybenzenesulfonyl group and a methylpropanoic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as the Horner–Wadsworth–Emmons reaction or aza-Michael addition .
Molecular Structure Analysis
The molecular structure of this compound would likely include a methoxybenzenesulfonyl group attached to a methylpropanoic acid group .
Scientific Research Applications
Synthesis and Characterization
Dye Intermediates and Sulfonamide Linking Groups : A study demonstrates the preparation of dye intermediates utilizing sulfonamide groups, which includes derivatives of 3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid. These intermediates were synthesized with high yields and characterized using spectroscopic techniques (Bo, 2007).
Intermediate in Cardiotonic Drug Synthesis : The compound is used in the synthesis of Sulmazole and Isomazole, cardiotonic drugs. This paper presents two alternative approaches for synthesizing a related compound, highlighting its importance in pharmaceutical chemistry (Lomov, 2019).
Peptide Synthesis : Protecting groups for tryptophan in peptide synthesis were explored, and derivatives of 3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid were investigated for their stability and ease of removal, enhancing the synthesis process (Fukuda et al., 1982).
Catalysis and Organic Reactions
Sulfonated Schiff Base Copper(II) Complexes : This study utilized derivatives of the compound as catalysts in alcohol oxidation, demonstrating their efficiency and selectivity in organic synthesis (Hazra et al., 2015).
Reactions in Organic Chemistry : The compound has been used to explore various organic reactions, demonstrating its versatility in synthesizing complex organic molecules (Conde-Frieboes & Hoppe, 1992).
Safety And Hazards
properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-8(11(12)13)7-17(14,15)10-5-3-9(16-2)4-6-10/h3-6,8H,7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSUUKBWVCSLRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzenesulfonyl)-2-methylpropanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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